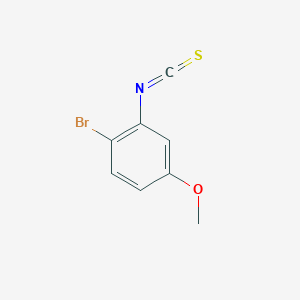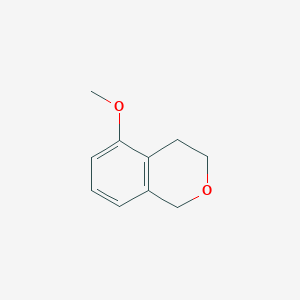
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrFO3. This compound is characterized by the presence of a bromo and fluoro substituent on the phenyl ring, along with an ethyl ester and a hydroxy group on the propanoate chain. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate.
Reduction: Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanol.
Substitution: Ethyl 3-(4-iodo-2-fluorophenyl)-3-hydroxypropanoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is used in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxy group can participate in hydrogen bonding, while the ester group can undergo hydrolysis to release the active acid form.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 3-(4-chloro-2-fluorophenyl)-3-hydroxypropanoate
- Ethyl 3-(4-bromo-2-chlorophenyl)-3-hydroxypropanoate
- Ethyl 3-(4-bromo-2-methylphenyl)-3-hydroxypropanoate
Uniqueness
Ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate is unique due to the combination of bromo and fluoro substituents on the phenyl ring. This combination can significantly alter the compound’s chemical properties, making it distinct from other similar compounds. The presence of both electron-withdrawing groups can enhance the compound’s reactivity in certain chemical reactions.
Eigenschaften
Molekularformel |
C11H12BrFO3 |
|---|---|
Molekulargewicht |
291.11 g/mol |
IUPAC-Name |
ethyl 3-(4-bromo-2-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)8-4-3-7(12)5-9(8)13/h3-5,10,14H,2,6H2,1H3 |
InChI-Schlüssel |
FCCMSKRLSRBAGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C1=C(C=C(C=C1)Br)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-(Benzo[b]thiophen-2-yl)aniline](/img/structure/B13681265.png)





![2-Oxaspiro[3.4]oct-6-ene-6-boronic Acid Pinacol Ester](/img/structure/B13681295.png)
![3-[Cbz-(isopropyl)amino]-1-(2-nitrophenyl)-1-propanone](/img/structure/B13681300.png)



